molecular formula C22H14N4OS B11151035 N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11151035
M. Wt: 382.4 g/mol
InChI Key: XLHPCRABWMBWNV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reactions: The benzothiazole and quinoline rings can be coupled using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide derivatives: Compounds with similar core structures but different substituents.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.

    Quinoline derivatives: Compounds with the quinoline ring, widely studied for their medicinal properties.

Uniqueness

This compound is unique due to its combination of three distinct aromatic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H14N4OS

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H14N4OS/c27-21(26-22-25-18-10-3-4-11-20(18)28-22)15-13-19(17-9-5-6-12-23-17)24-16-8-2-1-7-14(15)16/h1-13H,(H,25,26,27)

InChI Key

XLHPCRABWMBWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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